molecular formula C18H14N4O2 B2611520 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 1795089-17-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2611520
CAS No.: 1795089-17-6
M. Wt: 318.336
InChI Key: HXOCKDCEICGJEF-UHFFFAOYSA-N
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Description

“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring fused to a pyridine ring . The structures of similar compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of imidazo[1,2-a]pyridine derivatives, showcasing their potential in developing compounds with significant biological activities. For example, the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives has been investigated for their antiinflammatory and analgesic activities (Di Chiacchio et al., 1998). Such studies highlight the compound's role in medicinal chemistry, particularly in designing new therapeutic agents.

Biological Activity and Potential Applications

Compounds structurally related to N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide have been extensively studied for their biological activities. For instance, derivatives of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have shown promise as novel classes of inhibitors with antiviral activities (Hamdouchi et al., 1999). Such findings suggest potential applications in developing new treatments for viral infections.

Antiparasitic Activity

The antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, including their effectiveness against Trypanosoma rhodesiense, has been documented, indicating a potential avenue for treating parasitic infections (Sundberg et al., 1990). Research in this area could lead to novel therapies for diseases caused by parasites.

Anticancer and Anti-inflammatory Applications

Research on imidazo[1,2-a]pyridine derivatives has also touched on their potential anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, suggesting their utility in cancer and inflammation-related research (Rahmouni et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide” is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They have a wide range of applications in medicinal chemistry .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-12-5-4-10-22-11-15(20-17(12)22)13-6-2-3-7-14(13)21-18(23)16-8-9-19-24-16/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOCKDCEICGJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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